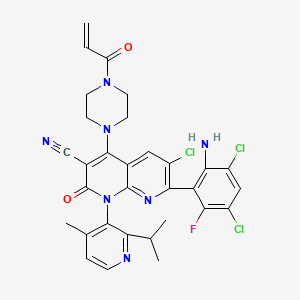

KRAS mutant protein inhibitor 1

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H27Cl3FN7O2 |

|---|---|

Molekulargewicht |

654.9 g/mol |

IUPAC-Name |

7-(2-amino-3,5-dichloro-6-fluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3 |

InChI-Schlüssel |

IBNSEKBMYPAXNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Sotorasib Binding Site on the KRAS G12C Protein

Executive Summary: For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, particularly with its various mutations, was considered an "undruggable" target in oncology. The development of sotorasib (AMG 510) marked a paradigm shift, becoming the first FDA-approved inhibitor specifically targeting the KRAS G12C mutation. This technical guide provides an in-depth exploration of the sotorasib binding site on the KRAS G12C protein. It details the precise location, the mechanism of covalent interaction, the key amino acid residues involved, and the downstream consequences on cellular signaling. Furthermore, this document summarizes key quantitative data from preclinical and clinical studies and outlines the experimental protocols used to elucidate these findings, serving as a comprehensive resource for researchers and drug development professionals.

The KRAS G12C Mutation: An Oncogenic Driver

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its normal state, it cycles between an active GTP-bound form and an inactive GDP-bound form, regulating pathways crucial for cell proliferation, differentiation, and survival, such as the MAPK and PI3K/AKT pathways.

The G12C mutation, a single point mutation substituting glycine with cysteine at codon 12, is found in approximately 13% of non-small cell lung cancers (NSCLC) and a smaller percentage of colorectal and other solid tumors. This substitution impairs the intrinsic GTP hydrolysis capability of KRAS, locking the protein in a constitutively active state. This leads to hyperactivation of downstream oncogenic signaling, promoting uncontrolled cell growth and tumor development. The unique cysteine residue introduced by this mutation, which is absent in wild-type KRAS, provides a specific target for therapeutic intervention.

The Sotorasib Binding Site: A Cryptic Pocket

Sotorasib achieves its specificity and potency by targeting a previously unexploited pocket on the KRAS G12C protein that is only accessible in the inactive, GDP-bound state.

Location: The Switch-II Pocket (SII-P)

Sotorasib binds to a cryptic pocket located beneath the switch-II region (SII-P) of the KRAS G12C protein. This pocket is not apparent in the active, GTP-bound conformation, providing a basis for the drug's selectivity for the inactive state. By binding to this pocket, sotorasib effectively traps the KRAS G12C protein in its "off" state.

Covalent and Irreversible Interaction

The cornerstone of sotorasib's mechanism is its ability to form a covalent, irreversible bond with the mutant cysteine-12 (C12) residue. The acrylamide group on the sotorasib molecule acts as a Michael acceptor, reacting with the thiol side chain of the C12 residue. This specific and irreversible binding permanently locks KRAS G12C in an inactive conformation, preventing its reactivation and subsequent downstream signaling.

Key Interacting Amino Acid Residues

Beyond the covalent bond with C12, the high-affinity binding of sotorasib is stabilized by several non-covalent interactions with other amino acid residues within the Switch-II pocket. X-ray crystallography studies have identified key interactions with:

-

Histidine 95 (H95)

-

Tyrosine 96 (Y96)

-

Glutamine 99 (Q99)

These interactions, particularly with H95, contribute to the drug's potency and isoform selectivity. The isopropyl substituent of sotorasib's pyridyl ring makes close contact with both Y96 and H95, further anchoring the molecule in the binding pocket.

Mechanism of Action: Halting Oncogenic Signaling

By binding to the SII-P and covalently modifying C12, sotorasib locks the KRAS G12C protein in an inactive GDP-bound state. This prevents the exchange of GDP for GTP, a critical step for KRAS activation that is normally facilitated by proteins like Son of Sevenless (SOS1). Consequently, the hyperactive downstream signaling that drives tumor growth is inhibited.

The KRAS Revolution: A Timeline of Discovery and Development of Inhibitors

An In-depth Technical Guide on a Once "Undruggable" Target

For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed an "undruggable" target in oncology. As one of the first human oncogenes to be identified, its high prevalence in deadly cancers like lung, colorectal, and pancreatic cancer made it a top priority for drug developers, yet its smooth protein structure and high affinity for its natural binding partners, GTP and GDP, presented formidable challenges. This guide provides a comprehensive overview of the timeline, key breakthroughs, and technical methodologies that finally unlocked the door to inhibiting KRAS, culminating in the approval of the first targeted therapies and paving the way for a new generation of cancer treatments.

Early Discoveries and the "Undruggable" Era (1964-2012)

The journey to target KRAS began long before the specific gene was even identified. The timeline below outlines the foundational discoveries and the long period of struggle that characterized early research.

-

1964-1982: The story begins with the discovery of retroviral transforming genes, Ha-Ras and Ki-Ras, in rodent sarcoma viruses. In 1982, their human counterparts, HRAS and KRAS, were identified as the first human oncogenes, isolated from a bladder carcinoma cell line. Researchers quickly established that a single point mutation was sufficient to convert the KRAS proto-oncogene into a potent cancer driver.

-

1984: The direct link between KRAS mutations and human cancer was solidified with its identification in lung cancer patients.

-

1995-2013: Despite its clear importance in cancer, KRAS earned its "undruggable" reputation. Early attempts to develop inhibitors were largely unsuccessful. Strategies included targeting downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, but these approaches were often thwarted by feedback mechanisms. Efforts to develop inhibitors of nucleotide exchange also struggled due to the picomolar affinity of KRAS for GDP/GTP and the high intracellular concentrations of these nucleotides.

The Breakthrough: Targeting the KRAS G12C Mutant (2013-Present)

The paradigm shifted in 2013 with a landmark discovery from the laboratory of Dr. Kevan Shokat at the University of California, San Francisco. This breakthrough opened a new frontier in KRAS-targeted therapy.

-

2013: Using a fragment-based screening technique known as disulfide tethering, Shokat's team identified a previously unknown

Delving into the Core: A Technical Guide to the Structural Biology of KRAS Mutant Protein Inhibitor Complexes

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common drivers of human cancers, rendering the protein constitutively active and promoting uncontrolled cell growth and proliferation. For decades, KRAS was deemed "undruggable" due to its smooth surface and picomolar affinity for GTP. The discovery of a covalent inhibitor strategy targeting a specific mutation, glycine-to-cysteine at codon 12 (G12C), has marked a paradigm shift in oncology. This guide provides an in-depth technical overview of the structural biology of KRAS G12C inhibitor complexes, focusing on the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).

Mechanism of Covalent Inhibition

KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to an accumulation of the active state.[1] Covalent inhibitors of KRAS G12C exploit the nucleophilic thiol group of the mutant cysteine residue. These inhibitors are designed to bind to a transient, allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound conformation of the protein.[2][3]

Upon binding non-covalently to this pocket, an electrophilic "warhead" on the inhibitor, typically an acrylamide, is positioned to form an irreversible covalent bond with the Cysteine-12 residue.[3] This covalent modification locks the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream oncogenic signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3]

KRAS Signaling and Inhibition Pathway

The following diagram illustrates the central role of KRAS in cellular signaling and the mechanism by which G12C inhibitors disrupt this process.

Quantitative Data Summary

The binding characteristics and structural details of KRAS G12C inhibitors are determined through various biophysical and structural biology techniques. The following tables summarize key quantitative data for Sotorasib and Adagrasib.

Table 1: Biochemical and Cellular Potency

| Inhibitor | Parameter | Value | Assay Method | Reference |

| Sotorasib | kinact/KI | 9,900 M-1s-1 | Biochemical | [4] |

| Cellular IC50 | 0.005 - 0.070 µM | p-ERK / Viability | [3][4] | |

| Adagrasib | kinact/KI | 35,000 M-1s-1 | LC-MS | [5] |

| KI | 3.7 ± 0.5 µM | LC-MS | [5] | |

| Cellular IC50 | 0.01 - 0.973 µM | 2D Cell Viability | [6][7][8] |

-

kinact/KI : The second-order rate constant for covalent modification, reflecting the overall potency of the covalent inhibitor. It incorporates both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).

-

KI : The inhibition constant, representing the binding affinity of the initial, reversible drug-protein complex.

-

IC50 : The half-maximal inhibitory concentration in cellular assays, indicating the drug's potency in a biological context.

Table 2: Structural Data from X-ray Crystallography

| PDB ID | Ligand | KRAS Mutant | Resolution (Å) | Reference |

| 6OIM | Sotorasib (AMG 510) | G12C | 1.65 | [9] |

| 6UT0 | Adagrasib (MRTX849) | G12C | 1.94 | [5] |

| 7R0M | JDQ443 | G12C | 1.61 | [4] |

| 8AQ7 | Compound 9 | G12C | 1.65 | [10] |

| 8B78 | AZD4747 | G12C | 1.11 | [5] |

| 8DNJ | AZD Compound 76 | G12C | 1.81 | [11] |

Detailed Experimental Protocols

The characterization of KRAS inhibitor complexes relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Recombinant KRAS G12C Expression and Purification

This protocol is essential for producing the large quantities of pure protein required for structural and biophysical studies.

Methodology:

-

Expression Vector : A plasmid encoding human KRAS (residues 1-169) with the G12C mutation and an N-terminal His6-tag followed by a Tobacco Etch Virus (TEV) protease cleavage site is transformed into E. coli BL21(DE3) cells.

-

Cell Culture : Cells are grown in Terrific Broth (TB) medium at 37°C until an OD600 of 0.6-0.8 is reached.

-

Induction : Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubating overnight at 18°C.

-

Harvest and Lysis : Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lysed by sonication.

-

Purification :

-

The lysate is clarified by ultracentrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole).

-

The His-tagged KRAS G12C is eluted with elution buffer (lysis buffer with 250-300 mM imidazole).

-

The His-tag is cleaved by overnight incubation with His-tagged TEV protease while dialyzing against a low-imidazole buffer.

-

The cleavage reaction is passed through a second Ni-NTA column to remove the cleaved His-tag and the His-tagged TEV protease.

-

The flow-through containing tagless KRAS G12C is collected and concentrated.

-

-

Final Polish : The protein is further purified by size-exclusion chromatography (SEC) to remove aggregates and ensure a homogenous sample.

-

Quality Control : The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

X-ray Crystallography of KRAS G12C-Inhibitor Complex

This technique provides high-resolution atomic structures, revealing the precise binding mode of the inhibitor.

Methodology:

-

Complex Formation : Purified, GDP-loaded KRAS G12C protein (typically at 10-20 mg/mL) is incubated with a 2- to 5-fold molar excess of the covalent inhibitor (e.g., Sotorasib) for several hours or overnight at 4°C to ensure complete covalent modification. Completion of the reaction is often verified by mass spectrometry.

-

Crystallization Screening : The KRAS-inhibitor complex is subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. A wide range of commercially available screens is used, testing various precipitants, buffers, and salts.

-

Crystal Optimization : Initial crystal hits are optimized by systematically varying the concentrations of precipitant (e.g., PEG 3350, sodium phosphate), buffer pH, and protein concentration to obtain single, well-diffracting crystals.

-

Example Condition for Adagrasib Complex (PDB: 6UT0): Crystals were grown using hanging drop vapor diffusion in a mother liquor containing specific reagents to facilitate crystallization.[5]

-

-

Data Collection : Crystals are cryo-protected (e.g., by adding glycerol or ethylene glycol to the mother liquor) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

-

Structure Determination : The structure is solved by molecular replacement, using a previously determined KRAS structure as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative for structural determination, particularly for proteins that are difficult to crystallize. A key challenge for small proteins like KRAS (~19 kDa) has been overcome by using molecular scaffolds.

Methodology:

-

Scaffold Complex Formation : The KRAS G12C-inhibitor complex is bound to a large, rigid molecular scaffold. One successful approach involves using a designed ankyrin repeat protein (DARPin) that specifically binds KRAS, which is itself fused to a larger, symmetrical protein cage subunit.[6][12]

-

Grid Preparation : A small volume (~3 µL) of the final complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film of the solution and plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot).

-

Data Acquisition : The frozen grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the randomly oriented particles are automatically collected.

-

Image Processing :

-

Movies are corrected for beam-induced motion.

-

Individual particle images are picked from the micrographs.

-

2D classification is performed to remove ice contaminants and select well-defined particle views.

-

An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution electron density map.

-

-

Model Building : An atomic model of the KRAS-inhibitor complex is fitted into the cryo-EM density map and refined.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association rate constant, kon; dissociation rate constant, koff) and affinity (dissociation constant, KD) of the reversible binding step of a covalent inhibitor.

Methodology:

-

Chip Preparation : A sensor chip (e.g., a streptavidin-coated chip) is equilibrated with running buffer (e.g., HBS-EP+ buffer).

-

Ligand Immobilization : Biotinylated KRAS G12C protein is captured onto the streptavidin sensor surface to a target density. A reference channel is prepared for background subtraction.

-

Analyte Injection : The inhibitor (analyte) is prepared in a dilution series in the running buffer.

-

Kinetic Measurement :

-

Each concentration of the inhibitor is injected over the ligand and reference surfaces for a set amount of time (association phase), during which the binding is monitored in real-time as a change in response units (RU).

-

This is followed by an injection of running buffer alone (dissociation phase), where the dissociation of the non-covalent complex is monitored.

-

-

Data Analysis : The resulting sensorgrams (RU vs. time) are double-referenced (by subtracting the reference channel and a buffer blank injection). The curves are then globally fitted to a 1:1 kinetic binding model to derive the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion

The development of covalent inhibitors targeting KRAS G12C represents a landmark achievement in cancer therapy, transforming a previously intractable target into a druggable one. The success of Sotorasib and Adagrasib is built upon a deep, quantitative understanding of the structural and biophysical interactions between the inhibitor and the mutant protein. The experimental protocols detailed in this guide—from protein production to high-resolution structural analysis and kinetic characterization—form the bedrock of modern structure-based drug design. As researchers continue to tackle other KRAS mutations and address mechanisms of resistance, these foundational techniques will remain indispensable tools in the ongoing effort to develop more effective and durable cancer therapeutics.

References

- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. erepo.uef.fi [erepo.uef.fi]

- 11. Neoadjuvant KRAS G12C Directed Therapy With Adagrasib (MRTX849) With or Without Nivolumab | MedPath [trial.medpath.com]

- 12. biorxiv.org [biorxiv.org]

Pan-KRAS vs. Allele-Specific Inhibitors: A Technical Guide to Targeting the "Undruggable" Oncogene

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the Kirsten Rat Sarcoma (KRAS) oncogene was considered an "undruggable" target in cancer therapy. Its high affinity for GTP, lack of deep allosteric pockets, and critical role in normal cell signaling presented formidable challenges. However, recent breakthroughs have led to the development of both allele-specific and pan-KRAS inhibitors, heralding a new era of precision oncology for patients with KRAS-mutant tumors. This technical guide provides an in-depth comparison of these two therapeutic strategies, detailing their mechanisms of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to characterize these novel agents.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between pan-KRAS and allele-specific inhibitors lies in their target selectivity.

Allele-Specific Inhibitors: These compounds are designed to target a specific KRAS mutant protein. The most prominent examples are inhibitors of KRAS G12C, which exploit the mutant cysteine residue at codon 12. These inhibitors, such as sotorasib and adagrasib, form a covalent bond with the cysteine, locking the KRAS protein in an inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream signaling. The mechanism relies on the intrinsic, albeit impaired, GTPase activity of the KRAS G12C mutant, which allows it to cycle to the GDP-bound state, making it susceptible to inhibition.

Pan-KRAS Inhibitors: This class of inhibitors is designed to target multiple KRAS mutants, and in some cases, the wild-type protein. Their mechanisms are more diverse and can be broadly categorized as:

-

Direct Inhibitors: These molecules bind directly to the KRAS protein in a region conserved across different mutants. They can target the inactive (GDP-bound) state, the active (GTP-bound) state, or both. For instance, BI-2865 is a non-covalent inhibitor that binds to the GDP-bound "OFF" state of various KRAS mutants, preventing their activation. In contrast, "RAS-on" inhibitors like RMC-6236 form a tri-complex with the active, GTP-bound KRAS and cyclophilin A, blocking effector protein interactions.

-

Indirect Inhibitors: These agents target other proteins that are essential for KRAS function. Examples include inhibitors of SOS1 (a GEF that activates KRAS) and SHP2 (a phosphatase that promotes RAS-MAPK signaling). By inhibiting these upstream activators, these compounds can reduce the activity of various KRAS mutants.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize key preclinical and clinical data for representative allele-specific and pan-KRAS inhibitors.

Table 1: Preclinical Potency of Selected KRAS Inhibitors

| Inhibitor | Type | Target(s) | Assay Type | IC50 / KD | Cell Line(s) | Reference(s) |

| Sotorasib (AMG510) | Allele-Specific | KRAS G12C | Biochemical (Nucleotide Exchange) | 8.88 nM | - | |

| Cell-based (Viability) | Varies by cell line | NCI-H358, MIA PaCa-2 | ||||

| Adagrasib (MRTX849) | Allele-Specific | KRAS G12C | Biochemical (Binding) | High Affinity | - | |

| Cell-based (Viability) | Varies by cell line | NCI-H358, SW1573 | ||||

| MRTX1133 | Allele-Specific | KRAS G12D | Biochemical (Nucleotide Exchange) | 0.14 nM | - | |

| Cell-based (Viability) | Dose-dependent reduction | HPAC | ||||

| BI-2865 | Pan-KRAS | Multiple KRAS mutants (GDP-bound) | Biochemical (Binding) | High Affinity | - | |

| Cell-based (Viability) | Potent activity | KRAS WT-amplified lines | ||||

| RMC-6236 | Pan-RAS | K/N/HRAS (GTP-bound) | Preclinical Models | Antitumor activity | PDAC models |

Note: IC50 and KD values are highly dependent on the specific assay conditions and cell lines used.

Table 2: Clinical Efficacy of Allele-Specific KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

| Inhibitor | Trial (Phase) | No. of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| Sotorasib | CodeBreaK 100 (I/II) | 174 | 41% | 6.3 months | 12.5 months | |

| CodeBreaK 200 (III) | 345 | 28% | 5.6 months (vs. 4.5 for docetaxel) | 10.6 months (vs. 11.3 for docetaxel) | ||

| Adagrasib | KRYSTAL-1 (I/II) | 116 | 43% | 6.5 months | 12.6 months | |

| KRYSTAL-1 (Pooled Analysis) | 132 | 43% | 6.9 months | 14.1 months |

Table 3: Clinical Efficacy of KRAS Inhibitors in Colorectal Cancer (CRC) and Pancreatic Cancer (PDAC)

| Inhibitor | Cancer Type | Combination | Trial (Phase) | No. of Patients | ORR | Median PFS | Median OS | Reference(s) |

| Adagrasib | CRC | + Cetuximab | KRYSTAL-1 | 94 | 34% | 6.9 months | 15.9 months | |

| Sotorasib | PDAC | Monotherapy | CodeBreaK 100 | 38 | 21.1% | 4.0 months | 6.9 months | |

| Adagrasib | PDAC | Monotherapy | KRYSTAL-1 | 10 | 50% | 6.6 months | - | |

| RMC-6236 | PDAC | Monotherapy | Phase I | 44 | 20% | - | - |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

KRAS is a central node in cellular signaling, primarily activating the MAPK and PI3K pathways to drive cell proliferation, survival, and differentiation. The diagram below illustrates this cascade.

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery of Non-Covalent KRAS G12D Inhibitors

For decades, the KRAS oncogene has been considered an "undruggable" target in cancer therapy. The G12D mutation, in particular, is one of the most prevalent and aggressive drivers of human cancers, especially in pancreatic, colorectal, and lung adenocarcinomas.[1][2] The tide is now turning with the advent of novel, non-covalent inhibitors that specifically target this formidable foe. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical validation of these groundbreaking molecules, with a focus on key compounds that have emerged as promising therapeutic candidates.

The Challenge of Targeting KRAS G12D

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling.[2][3] It cycles between an active GTP-bound state and an inactive GDP-bound state.[2][3] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a perpetually active state.[2][4] This leads to constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor progression.[2][5]

The absence of a deep, druggable pocket on the surface of KRAS and its picomolar affinity for GTP have historically hindered the development of effective inhibitors. The success of covalent inhibitors for the KRAS G12C mutation, which target the mutant cysteine residue, provided a blueprint for targeting other KRAS variants.[6] However, the aspartate residue in KRAS G12D lacks a nucleophilic cysteine, necessitating a non-covalent approach to inhibition.[7]

Structure-Based Drug Design: A Paradigm Shift

The discovery of potent and selective non-covalent KRAS G12D inhibitors has been largely driven by structure-based drug design (SBDD) and computational approaches.[6][8] Researchers have utilized high-resolution crystal structures of KRAS G12D to identify and optimize small molecules that can bind with high affinity to a shallow pocket between the switch I and switch II regions of the protein.[7][9]

This process typically involves:

-

Virtual Screening: Large compound libraries are computationally docked into the target binding site on KRAS G12D to identify initial hits with favorable binding energies and chemical features.[6][10]

-

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior and stability of the inhibitor-protein complex, helping to refine the selection of lead compounds.[6][10]

-

Structure-Activity Relationship (SAR) Studies: Iterative chemical modifications of lead compounds are guided by their biological activity and co-crystal structures with KRAS G12D, leading to the optimization of potency and selectivity.[7][11]

Figure 1: A generalized workflow for the discovery of non-covalent KRAS G12D inhibitors.

Key Non-Covalent KRAS G12D Inhibitors

Several non-covalent inhibitors have shown significant promise in preclinical studies. Below is a summary of key compounds and their reported activities.

| Compound | Target | Binding Affinity (KD) | Cellular Potency (IC50) | Mechanism of Action | Reference |

| MRTX1133 | KRAS G12D | ~0.2 pM | ~5 nM (cell viability) | Binds to GDP-loaded KRAS G12D, inhibiting nucleotide exchange and effector binding. | [12][13][14] |

| BI-2865 | Pan-KRAS (including G12D) | 32 nM | ~140 nM (BaF3 proliferation) | Binds to the GDP-loaded state of KRAS. | [15][16][17] |

| TH-Z835 | KRAS G12D | Micromolar range | Not explicitly stated | Designed based on salt-bridge and induced fit pocket formation. | [9] |

| HRS-4642 | KRAS G12D | Not explicitly stated | Not explicitly stated | High-affinity, selective, long-acting non-covalent inhibitor. | [18] |

Mechanism of Action and Downstream Effects

Non-covalent KRAS G12D inhibitors typically bind to the inactive, GDP-bound state of the protein.[5][17] This binding event can interfere with KRAS function through several mechanisms:

-

Inhibition of Nucleotide Exchange: By stabilizing the GDP-bound conformation, the inhibitors prevent the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking the loading of GTP and subsequent activation.[5][18]

-

Inhibition of Effector Protein Binding: The binding of the inhibitor to the switch II pocket can directly sterically hinder the interaction of activated KRAS with its downstream effectors, such as RAF1.[5][18]

The ultimate consequence of these actions is the suppression of the MAPK and PI3K-AKT signaling pathways, leading to decreased cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.[2][4]

Figure 2: Simplified KRAS G12D signaling pathway and the mechanism of non-covalent inhibition.

Experimental Protocols for Inhibitor Characterization

A variety of in vitro and in vivo assays are employed to characterize the efficacy of novel KRAS G12D inhibitors.

Biochemical Assays

-

Microscale Thermophoresis (MST): This technique is used to quantify the binding affinity (Kd) between the inhibitor and the purified KRAS G12D protein.[19]

-

Protocol Outline:

-

The target protein (KRAS G12D) is labeled with a fluorescent dye.

-

A serial dilution of the inhibitor is prepared.

-

The labeled protein and inhibitor dilutions are mixed and incubated.

-

The samples are loaded into capillaries and the MST instrument measures the change in fluorescence as a function of inhibitor concentration.

-

The Kd is calculated from the binding curve.[19]

-

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to the target protein, providing thermodynamic parameters of the interaction, including the binding affinity (KD).[20]

-

Protocol Outline:

-

The purified KRAS G12D protein is placed in the sample cell of the calorimeter.

-

The inhibitor is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in small aliquots.

-

The heat released or absorbed during binding is measured after each injection.

-

The binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) are determined by fitting the data to a binding model.

-

-

Cell-Based Assays

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the IC50 value of the inhibitor in cancer cell lines harboring the KRAS G12D mutation.[20]

-

Protocol Outline:

-

KRAS G12D mutant cancer cells are seeded in 96-well plates.

-

The cells are treated with a range of inhibitor concentrations.

-

After a defined incubation period (e.g., 72 hours), a reagent that measures metabolic activity or ATP content is added.

-

The absorbance or luminescence is measured, which is proportional to the number of viable cells.

-

The IC50 value is calculated from the dose-response curve.

-

-

-

Western Blotting for Phospho-ERK: This assay is used to assess the inhibitor's ability to suppress downstream signaling from KRAS G12D.

-

Protocol Outline:

-

KRAS G12D mutant cells are treated with the inhibitor for a specific time.

-

Cell lysates are prepared and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detection enzyme are added, and the protein bands are visualized. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.

-

-

In Vivo Models

-

Xenograft Mouse Models: Human cancer cell lines with the KRAS G12D mutation are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time to evaluate in vivo efficacy.[7]

Figure 3: Experimental cascade for the preclinical evaluation of KRAS G12D inhibitors.

Future Directions and Challenges

The discovery of non-covalent KRAS G12D inhibitors represents a major breakthrough in precision oncology. However, several challenges remain. Acquired resistance is a significant concern, and studies have already identified potential resistance mechanisms, including secondary mutations in KRAS and activation of bypass signaling pathways.[21] Combination therapies that co-target these resistance pathways are being actively explored to enhance the durability of response.[11][21] Furthermore, optimizing the pharmacokinetic properties of these inhibitors to ensure sustained target engagement in patients is crucial for their clinical success.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor | Semantic Scholar [semanticscholar.org]

- 14. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. adooq.com [adooq.com]

- 17. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 18. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 20. jetir.org [jetir.org]

- 21. aacrjournals.org [aacrjournals.org]

The Dawn of a New Era in KRAS Targeting: A Technical Guide to Second-Generation Inhibitors

For decades, the KRAS oncogene was considered "undruggable," a holy grail in cancer therapy that remained tantalizingly out of reach. The advent of first-generation KRAS G12C inhibitors, sotorasib and adagrasib, marked a pivotal breakthrough, validating direct KRAS inhibition as a therapeutic strategy. However, the emergence of resistance and the limited scope of these initial therapies have paved the way for a new wave of innovation: the development of second-generation KRAS inhibitors. This technical guide provides an in-depth exploration of these next-generation molecules, detailing their mechanisms of action, preclinical and clinical data, and the experimental methodologies underpinning their development.

Overcoming the Hurdles: The Rationale for Second-Generation KRAS Inhibitors

First-generation KRAS G12C inhibitors, while groundbreaking, face limitations that have spurred the development of more advanced therapies. These initial inhibitors covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein. However, resistance can arise through various mechanisms, including new KRAS mutations that prevent drug binding, amplification of the KRAS G12C allele, and activation of bypass signaling pathways that circumvent the need for KRAS signaling.

Second-generation inhibitors are being engineered to overcome these challenges through several innovative strategies:

-

Targeting the "On" State: Unlike their predecessors, some second-generation inhibitors are designed to target the active, GTP-bound "on" state of KRAS. This approach aims to directly block the signaling output of the oncogenic protein.

-

Pan-KRAS Inhibition: A significant leap forward is the development of pan-KRAS inhibitors, which are designed to target multiple KRAS mutations, not just G12C. This broadens the potential patient population and may overcome resistance driven by the emergence of new KRAS mutations.

-

Improved Potency and Selectivity: Researchers are focused on developing inhibitors with higher potency and greater selectivity for mutant KRAS over its wild-type counterpart to enhance therapeutic efficacy and minimize off-target effects.

-

Combination Therapies: A key strategy is the combination of KRAS inhibitors with other targeted agents, such as those inhibiting upstream activators like SOS

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the activity of KRAS inhibitors. The following sections describe methods to assess inhibitor potency, target engagement, and effects on downstream signaling pathways.

Overview of KRAS Inhibition Assays

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a critical target for drug development. Evaluating the efficacy of KRAS inhibitors requires a multi-faceted approach using various cell-based assays. This document outlines key in vitro protocols to determine a compound's biological activity in a cellular context.

The primary assays for characterizing KRAS inhibitors include:

-

Cell Viability Assays: To determine the effect of inhibitors on cancer cell proliferation and survival.

-

Target Engagement Assays: To confirm that the inhibitor binds to the KRAS protein within the cell.

-

Downstream Signaling Assays: To measure the inhibition of KRAS-mediated signaling pathways.

-

Protein Degradation Assays: To assess the ability of compounds, such as PROTACs, to induce the degradation of the KRAS protein.

KRAS Signaling Pathway

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutant KRAS is often locked in the active state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells harboring a KRAS mutation (e.g., MIA PaCa-2 for KRAS G12C) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of the KRAS inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth.

Data Presentation:

| Compound | Cell Line | Mutation | IC50 (nM) |

| MRTX849 | KRAS(G12C) | G12C | Value |

| AMG510 | KRAS(G12C) | G12C | Value |

| MRTX1133 | KRAS(G12D) | G12D | Value |

| Test Cmpd | Cell Line | Mutation | Value |

Note: IC50 values are examples and should be determined experimentally.

Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to a target protein within intact cells, providing a quantitative measure of target occupancy.

Application Notes: Sotorasib Treatment Protocols for Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C). This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The KRAS G12C mutation impairs GTP hydrolysis, locking the KRAS protein in a persistently active, GTP-bound state, which leads to uncontrolled activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway.

Sotorasib exerts its therapeutic effect by covalently binding to the unique cysteine residue of the KRAS G12C mutant. This binding occurs within the switch-II pocket, trapping the protein in its inactive, GDP-bound state. Consequently, the downstream signaling cascade is inhibited, leading to suppressed cancer cell growth, proliferation, and in some cases, apoptosis. These application notes provide detailed protocols for evaluating the in vitro effects of sotorasib on KRAS G12C mutant cancer cell lines.

Sotorasib Mechanism of Action and Signaling Pathway

Sotorasib selectively binds to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This action prevents the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

Quantitative Data: Sotorasib Efficacy in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Sotorasib has demonstrated potent and selective activity against cancer cell lines harboring the KRAS G12C mutation, while being largely ineffective against non-KRAS G12C mutant lines.

| Cell Line | Cancer Type | KRAS Mutation | Sotorasib IC50 (µM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.004 - 0.0818 | |

| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 | |

| NCI-H23 | Non-Small Cell Lung Cancer | G12C | 0.6904 | |

| SW1573 | Non-Small Cell Lung Cancer | G12C | More resistant than H23 | |

| A549 | Non-Small Cell Lung Cancer | G12S | Not specified | |

| H522 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | |

| Non-KRAS G12C Lines | Various | Not G12C | >7.5 |

Experimental Protocols

A standardized workflow is essential for assessing the efficacy and mechanism of sotorasib in vitro. This involves cell culture, treatment, and subsequent analysis using various biochemical and cellular assays.

Application Notes and Protocols: Measuring Adagrasib-Induced p-ERK Inhibition via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adagrasib (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The KRAS protein is a central node in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active state, leading to aberrant downstream signaling and oncogenesis. Adagrasib irreversibly binds to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state. This action effectively blocks downstream signal transduction, most notably the phosphorylation of ERK (p-ERK), a critical biomarker for assessing the inhibitor's target engagement and efficacy.

This document provides a detailed protocol for assessing the inhibitory effect of adagrasib on ERK phosphorylation in KRAS G12C-mutant cancer cell lines using Western blotting.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

Application Notes and Protocols for Establishing a KRAS G12C Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has marked a significant breakthrough in treating these malignancies. Preclinical evaluation of these inhibitors heavily relies on robust and reproducible in vivo models. The cell line-derived xenograft (CDX) mouse model is a cornerstone for these studies, providing a means to assess the efficacy, pharmacokinetics, and pharmacodynamics of novel therapeutic agents in a living system.

This document provides detailed application notes and protocols for establishing a subcutaneous KRAS G12C xenograft mouse model, a critical tool for advancing the development of targeted cancer therapies.

Core Methodologies

Cell Line Selection and Culture

A variety of human cancer cell lines harboring the KRAS G12C mutation are available for establishing xenograft models. The choice of cell line can influence tumor growth characteristics and response to therapy. It is recommended to select cell lines that have been well-characterized and are commercially available to ensure reproducibility.

Table 1: Commonly Used KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Key Characteristics |

| NCI-H358 | Non-Small Cell Lung Cancer | Widely used, well-characterized, reliable tumor growth. |

| MiaPaCa-2 | Pancreatic Cancer | Aggressive growth, suitable for efficacy and PD studies. |

| NCI-H1373 | Non-Small Cell Lung Cancer | Can be engineered with luciferase for bioluminescence imaging. |

| LU99 | Lung Adenocarcinoma | Used in studies evaluating combination therapies. |

| SW837 | Colorectal Adenocarcinoma | Represents another common KRAS G12C-driven malignancy. |

Protocol 1: Cell Culture

-

Culture Media: Culture the selected KRAS G12C mutant cell line (e.g., NCI-H358) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

-

Mycoplasma Testing: Regularly test the cell lines for mycoplasma contamination to ensure the integrity of experimental results.

Animal Model Selection

Immunocompromised mouse strains are essential for establishing xenograft models to prevent the rejection of human tumor cells.

Table 2: Recommended Immunocompromised Mouse Strains

| Mouse Strain | Key Features |

| NU/J (Athymic Nude) | T-cell deficient, widely used for xenograft studies. |

| NOD scid gamma (NSG) | Lacks mature T cells, B cells, and functional NK cells; highly immunodeficient, suitable for patient-derived xenografts (PDXs). |

Experimental Workflow

The overall workflow for establishing a KRAS G12C xenograft model involves several key stages, from cell culture to data analysis.

Caption: Experimental workflow for establishing a KRAS G12C xenograft mouse model.

Detailed Experimental Protocols

Protocol 2: Subcutaneous Tumor Implantation

-

Cell Preparation:

-

Harvest cells during their logarithmic growth phase.

-

Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice to a final concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rates.

-

Keep the cell suspension on ice until injection.

-

-

Animal Preparation and Injection:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave the injection site on the flank of the mouse.

-

Clean the injection site with 70% ethanol.

-

Using a 27-gauge needle and a 1 mL syringe, slowly inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Withdraw the needle slowly to prevent leakage of the cell suspension.

-

Protocol 3: Tumor Growth Monitoring and Measurement

-

Monitoring Frequency:

-

Begin monitoring for tumor formation 3-5 days post-implantation.

-

Once tumors are palpable, measure the tumor dimensions two to three times per week using digital calipers.

-

Record the body weight of each mouse at the same frequency.

-

-

Tumor Volume Calculation:

-

Measure the length (longest diameter) and width (shortest diameter) of the tumor.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Randomization and Treatment Initiation:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups based on their tumor volumes to ensure an even distribution.

-

Begin administration of the investigational drug and vehicle control according to the study design.

-

Data Presentation: Efficacy of KRAS G12C Inhibitors

The following tables summarize representative in vivo efficacy data for various KRAS G12C inhibitors in different xenograft models.

Table 3: In Vivo Efficacy of Adagrasib (MRTX849)

| Cell Line | Mouse Strain | Dose and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NCI-H358 | Nude | 100 mg/kg, once daily | 22 |

Application Notes and Protocols for High-Throughput Screening of Novel Pan-KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to the high affinity for its GTP substrate and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs in targeting specific KRAS mutants have renewed interest in developing novel inhibitors, including pan-KRAS inhibitors that target multiple common mutations. High-throughput screening (HTS) is a critical component of these drug discovery efforts, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes provide an overview of and detailed protocols for key biochemical and cell-based assays used in the high-throughput screening of pan-KRAS inhibitors.

KRAS Signaling Pathways

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The two major signaling pathways downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.

Application Notes and Protocols for the Laboratory Use of KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KRAS inhibitors in a laboratory research setting. This document outlines the mechanism of action of these inhibitors, details key experimental protocols, and presents data in a clear, accessible format to facilitate experimental design and data interpretation.

Introduction to KRAS and KRAS Inhibitors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, controlling cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives uncontrolled cell proliferation. For many years, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacked obvious binding pockets for small molecule inhibitors.

Recent breakthroughs have led to the development of specific KRAS inhibitors, particularly those targeting the KRAS G12C mutation. These inhibitors work by covalently binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling and inhibits the growth of KRAS-mutant cancer cells.

Mechanism of Action of KRAS G12C Inhibitors

The primary mechanism of action for currently approved and many investigational KRAS G12C inhibitors involves the following steps:

-

Selective Binding: The inhibitor specifically targets the KRAS protein harboring the G12C mutation.

-

Covalent Modification: It forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12.

-

Trapping in Inactive State: This modification locks KRAS in its inactive GDP-bound conformation.

-

Inhibition of Downstream Signaling: By preventing the exchange of GDP for GTP, the inhibitor blocks the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Key Signaling Pathways

Understanding the signaling pathways regulated by KRAS is crucial for designing experiments and interpreting results when using KRAS inhibitors. The diagram below illustrates the central role of KRAS and the points of intervention by inhibitors.

Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the activity of KRAS inhibitors in the laboratory.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of KRAS inhibitors on cancer cell lines.

Protocol: ATP-Based Luminescent Cell Viability Assay

This protocol is adapted from commercially available kits that measure intracellular ATP levels as an indicator of metabolically active cells.

Materials:

-

KRAS-mutant and

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for KRAS Target Engagement

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its protein target within a cellular environment.[1][2][3][4][5] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[3] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The extent of protein stabilization can be quantified by measuring the amount of soluble protein at different temperatures, allowing for the determination of target engagement.

KRAS (Kirsten rat sarcoma viral oncogene homolog) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[6][7][8][9] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and uncontrolled cell growth.[6][10] Consequently, KRAS has emerged as a critical therapeutic target in oncology. Validating the direct binding of inhibitors to KRAS in a cellular context is a crucial step in drug development. CETSA provides a label-free approach to confirm and characterize the engagement of novel inhibitors with the KRAS protein in intact cells.[4]

These application notes provide a detailed protocol for performing a CETSA experiment to evaluate the target engagement of a compound with KRAS in a human cancer cell line.

Key Signaling Pathway

KRAS Signaling Pathway

KRAS is a central node in multiple signaling cascades that drive cell growth and survival. The diagram below illustrates the canonical KRAS signaling pathway. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS binds to GTP and subsequently activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7][9][10] These pathways ultimately regulate gene expression and cellular processes critical for tumorigenesis.

Caption: A diagram of the KRAS signaling pathway.

Experimental Protocols

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves cell treatment, heating, cell lysis, and protein detection. The following diagram outlines the key steps of the procedure.

Caption: The experimental workflow for a Cellular Thermal Shift Assay.

Detailed Protocol for KRAS CETSA

This protocol is designed for a human cancer cell line with a known KRAS mutation (e.g., NCI-H358 with KRAS G12C).

Materials:

-

KRAS mutant human cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

KRAS inhibitor and vehicle control (e.g., DMSO)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

High-speed refrigerated centrifuge

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against KRAS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture KRAS mutant cells in complete medium to ~80% confluency.

-

Harvest cells using standard trypsinization methods and resuspend in fresh medium.

-

Perform a cell count and adjust the cell density to 1-2 x 10^6 cells/mL.

-

-

Compound Treatment:

-

Aliquot the cell suspension into separate tubes for each treatment condition (vehicle and different concentrations of the KRAS inhibitor).

-

Add the KRAS inhibitor or vehicle to the respective tubes and incubate at 37°C for 1-2 hours.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

-

Place the samples in a thermal cycler.

-

Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include a 37°C control.

-

-

Cell Lysis:

-

After the heat treatment, immediately transfer the samples to ice.

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Alternatively, add lysis buffer and incubate on ice.

-

-

Separation of Soluble Fraction:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Prepare samples for Western blotting by adding SDS-PAGE loading buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for KRAS.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

For each treatment group, normalize the band intensity at each temperature to the intensity of the 37°C control.

-

Plot the normalized band intensities as a function of temperature to generate melting curves.

-

To determine the isothermal dose-response (ITDR), plot the normalized band intensities at a fixed temperature (e.g., the temperature with the largest shift) against the logarithm of the inhibitor concentration.

-

Data Presentation

Table 1: KRAS Melting Temperature (Tm) Shift upon Inhibitor Treatment

| Treatment | Apparent Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Vehicle (DMSO) | 52.5 ± 0.3 | - |

| KRAS Inhibitor A (10 µM) | 58.2 ± 0.4 | +5.7 |

| KRAS Inhibitor B (10 µM) | 55.1 ± 0.2 | +2.6 |

Table 2: Isothermal Dose-Response (ITDR) Data for KRAS Inhibitor A

| Inhibitor A Conc. (µM) | % Soluble KRAS at 56°C (Normalized) |

| 0 (Vehicle) | 50.2 ± 3.1 |

| 0.01 | 55.8 ± 2.5 |

| 0.1 | 68.4 ± 4.0 |

| 1 | 85.1 ± 3.7 |

| 10 | 92.3 ± 2.1 |

| 100 | 93.5 ± 1.9 |

Calculated EC50 for Target Engagement: ~0.25 µM

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No clear melting curve | Temperature range is not optimal. | Adjust the temperature gradient to be broader or narrower around the expected Tm. |

| Antibody quality is poor. | Use a well-validated antibody for KRAS. | |

| High variability between replicates | Inconsistent cell numbers or sample handling. | Ensure accurate cell counting and consistent pipetting. |

| Uneven heating in the thermal cycler. | Use a calibrated thermal cycler and ensure good contact between tubes/plate and the block. | |

| No thermal shift with inhibitor | Inhibitor does not engage the target in cells. | Confirm compound permeability and activity in a functional assay. |

| Inhibitor concentration is too low. | Test a wider range of inhibitor concentrations. | |

| Incubation time is too short. | Increase the pre-incubation time with the inhibitor. | |

| Protein degradation | Insufficient protease inhibitors in the lysis buffer. | Add a fresh cocktail of protease inhibitors to the lysis buffer. |

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for validating and characterizing the target engagement of KRAS inhibitors in a physiologically relevant setting.[4][5] By providing direct evidence of target binding within intact cells, CETSA can significantly contribute to the preclinical development of novel cancer therapeutics targeting KRAS. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technique in their drug discovery programs.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Combination of Sotorasib and Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (AMG 510) is a first-in-class, irreversible inhibitor of KRAS G12C, a common mutation in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] While sotorasib monotherapy has shown clinical activity, intrinsic and acquired resistance can limit its long-term efficacy.[1] Preclinical and clinical studies are increasingly exploring the combination of sotorasib with traditional chemotherapy to enhance anti-tumor activity and overcome resistance.[1][2][3][4][5][6][7] Preclinical studies have suggested that combining chemotherapy with KRAS inhibitors could target different cancer cell states and enhance efficacy through dual mechanisms, potentially reducing the risk of resistance.[8]

These application notes provide detailed protocols for in vitro studies to evaluate the combination of sotorasib with various chemotherapy agents. The protocols cover essential assays for assessing cell viability, apoptosis, and cell cycle effects, providing a framework for researchers to investigate the synergistic potential of such combinations in KRAS G12C mutant cancer cell lines.

Signaling Pathways and Rationale for Combination

Sotorasib specifically targets the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[9] This inhibits downstream signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.[10] However, resistance can emerge through various mechanisms, including the activation of bypass signaling pathways.[10] Chemotherapy agents, on the other hand, induce cytotoxicity through broader mechanisms like DNA damage or microtubule disruption. The combination of sotorasib and chemotherapy is hypothesized to exert a synergistic anti-tumor effect by simultaneously targeting the primary oncogenic driver and inducing widespread cellular stress and damage.

Data Presentation

Table 1: In Vitro Cytotoxicity of Sotorasib in Combination with Chemotherapy

| Cell Line | Cancer Type | KRAS Mutation | Combination Agent | Sotorasib IC50 (µM) | Combination Effect | Reference |

| MIA PaCa-2 | Pancreatic | G12C | Camptothecin | Not specified | Synergistic | [11] |

| PANC-1 | Pancreatic | G12D | Camptothecin | Not specified | Synergistic | [11] |

| H23 | NSCLC | G12C | Metformin | Not specified | Synergistic | [12][13] |

| A549 | NSCLC | G12S | Metformin | Not specified | Synergistic | [12][13] |

| H522 | NSCLC | Wild-Type | Metformin | Not specified | Slight Sensitizing Effect | [12][13] |

| MIA PaCa-2 | Pancreatic | G12C | Electrochemotherapy | 0.25 | Additive | [14] |

Table 2: Apoptosis Induction by Sotorasib in Combination with Other Agents

| Cell Line | Combination Agent | Treatment Duration | Apoptosis (% of cells) - Combination | Apoptosis (% of cells) - Sotorasib Alone | Reference |

| MIA PaCa-2 | Camptothecin | Not specified | 88.61 | 57.31 | [11] |

| PANC-1 | Camptothecin | Not specified | 86.66 | 64.72 | [11] |

| H23 | Metformin | 72h | 70.27 | 66.2 | [12] |

| A549 | Metformin | 72h | 80.99 | 71.7 | [12] |

| H522 | Metformin | 72h | 49.47 | Not specified | [12] |

Experimental Protocols

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Combination therapy of sotorasib and docetaxel overcomes resistance to sotorasib alone in KRAS G12C mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. ESMO 2022: Sotorasib demonstrates superior PFS versus docetaxel for previously treated NSCLC with KRAS G12C mutation - ecancer [ecancer.org]

- 5. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 6. ilcn.org [ilcn.org]

- 7. Sotorasib improves PFS in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]

- 8. youtube.com [youtube.com]

- 9. DNA replication stress and mitotic catastrophe mediate sotorasib addiction in KRASG12C-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic anticancer effects of camptothecin and sotorasib in KRAS-mutated pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Generating Adagrasib-Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] While adagrasib has shown promising clinical activity, the development of acquired resistance is a significant challenge to its long-term efficacy.[1][2] Understanding the mechanisms of adagrasib resistance is crucial for developing novel therapeutic strategies to overcome it. This document provides detailed protocols for generating adagrasib-resistant cancer cell lines in vitro, a critical first step in studying resistance mechanisms and evaluating next-generation therapies.

Acquired resistance to adagrasib can be mediated by a variety of genomic and non-genomic alterations.[2][3][4] These can be broadly categorized into two main types:

-

On-target resistance: This typically involves secondary mutations in the KRAS gene itself, which can prevent adagrasib from binding to the KRAS G12C protein.[3][4] Examples include mutations at codons 12, 68, 95, and 96.[3] Amplification of the KRAS G12C allele has also been observed as a mechanism of on-target resistance.[3]

-

Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[3][5] Common bypass mechanisms include activating mutations or amplification of other genes in the MAPK and PI3K/AKT pathways, such as NRAS, BRAF, MAP2K1, and MET.[3] Additionally, histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has been observed as a non-genomic resistance mechanism.[3][5]

The generation of adagrasib-resistant cancer cell lines in the laboratory provides invaluable models to investigate these resistance mechanisms, identify biomarkers of resistance, and test novel therapeutic combinations.

Data Presentation

The following tables summarize representative quantitative data comparing adagrasib-sensitive (parental) and adagrasib-resistant cancer cell lines.

Table 1: Adagrasib IC50 Values in Sensitive and Resistant NSCLC Cell Lines

| Cell Line | Parental/Resistant | Adagrasib IC50 (µM) | Fold Resistance | Reference |

| SW1573 | Parental | >10 | - | [6] |

| SW1573 | Sotorasib-Resistant | 4.13 | N/A | [6] |

| H358 | Parental | ~0.01 | - | [7] |

| H358 | Adagrasib-Resistant | >1 | >100 | Hypothetical |

| H2122 | Parental | ~0.15 | - | [7] |

| H2122 | Adagrasib-Resistant | >10 | >66 | Hypothetical |

Table 2: Adagrasib IC50 Values in Sensitive and Resistant Colorectal Cancer Cell Lines

| Cell Line | Parental/Resistant | Adagrasib IC50 (µM) | Fold Resistance | Reference |

| SW837 | Parental | ~0.02 | - | [7] |

| SW837 | Adagrasib-Resistant | >1 | >50 | Hypothetical |

Experimental Protocols

Protocol 1: Generation of Adagrasib-Resistant Cancer Cell Lines by Continuous Dose Escalation

This protocol describes a standard method for generating adagrasib-resistant cancer cell lines by exposing them to gradually increasing concentrations of the drug over an extended period.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, SW1573 for NSCLC; SW837 for CRC)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Adagrasib (MRTX849)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks and plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Determine the initial adagrasib concentration:

-

Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC20-IC30 of adagrasib for the parental cell line. This will be the starting concentration for the resistance induction.

-

-

Initiate long-term adagrasib exposure:

-

Seed the parental cells in a T-25 or T-75 flask at a low density.

-

After 24 hours, replace the medium with fresh medium containing adagrasib at the predetermined starting concentration.

-

-

Maintain and passage the cells:

-

Culture the cells in the presence of adagrasib. Initially, a significant proportion of cells may die.

-

Change the medium with fresh adagrasib-containing medium every 2-3 days.

-

When the cells reach 70-80% confluency, passage them at a 1:3 or 1:4 ratio into a new flask with fresh adagrasib-containing medium.

-

-

Gradually increase the adagrasib concentration:

-

Once the cells have adapted to the current adagrasib concentration and are proliferating at a stable rate (typically after 2-4 weeks), increase the adagrasib concentration by 1.5 to 2-fold.

-

Repeat the process of adaptation and dose escalation. This process can take several months.

-

-

Establishment of the resistant cell line:

-

Continue the dose escalation until the cells can proliferate in a high concentration of adagrasib (e.g., 1-10 µM).

-

The resulting cell population is considered the adagrasib-resistant cell line.

-

-

Characterization and banking:

-

Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.

-

Cryopreserve aliquots of the resistant cell line at various passages.

-

Maintain a continuous culture of the resistant cells in the presence of the final adagrasib concentration to ensure the stability of the resistant phenotype.

-

Protocol 2: Characterization of Adagrasib-Resistant Cell Lines - Western Blot Analysis of KRAS Signaling

This protocol is for assessing the activity of the KRAS signaling pathway in parental and adagrasib-resistant cell lines.

Materials:

-

Parental and adagrasib-resistant cancer cell lines

-

Adagrasib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-KRAS, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell treatment and lysis:

-

Seed parental and resistant cells in 6-well plates.

-

Treat the cells with various concentrations of adagrasib (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).

-